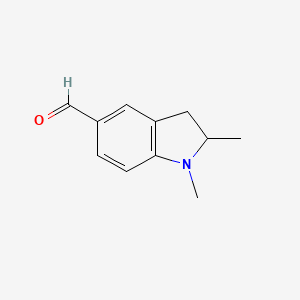
2,2,2-Trifluoro-n'-hydroxyethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide is a chemical compound characterized by the presence of trifluoromethyl and hydroxyimino functional groups
科学的研究の応用
(1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide typically involves the reaction of trifluoroacetic acid derivatives with hydroxylamine. One common method includes the following steps:
Formation of Trifluoroacetimidoyl Chloride: Trifluoroacetic acid is reacted with thionyl chloride to form trifluoroacetimidoyl chloride.
Reaction with Hydroxylamine: The trifluoroacetimidoyl chloride is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to yield (1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide.
Industrial Production Methods
Industrial production methods for (1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, thereby improving yield and purity.
化学反応の分析
Types of Reactions
(1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include trifluoroacetamides, trifluoroethylamines, and substituted trifluoroethanimidamides.
作用機序
The mechanism of action of (1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide involves its interaction with molecular targets such as enzymes. The hydroxyimino group can form hydrogen bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity, making the compound a potential lead for drug development.
類似化合物との比較
Similar Compounds
- Trifluoroacetaldehyde oxime
- Trifluoroacetamide
- Trifluoroethylamine
Uniqueness
(1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide is unique due to its combination of trifluoromethyl and hydroxyimino groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide involves the reaction of 2,2,2-trifluoroacetic acid with hydroxylamine to form 2,2,2-trifluoro-N'-hydroxyacetimidamide, which is then reacted with ethyl chloroformate to form (1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide.", "Starting Materials": [ "2,2,2-trifluoroacetic acid", "hydroxylamine", "ethyl chloroformate" ], "Reaction": [ "Step 1: Reaction of 2,2,2-trifluoroacetic acid with hydroxylamine in the presence of a catalyst to form 2,2,2-trifluoro-N'-hydroxyacetimidamide.", "Step 2: Reaction of 2,2,2-trifluoro-N'-hydroxyacetimidamide with ethyl chloroformate in the presence of a base to form (1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide." ] } | |
CAS番号 |
4314-35-6 |
分子式 |
C2H3F3N2O |
分子量 |
128.05 g/mol |
IUPAC名 |
2,2,2-trifluoro-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C2H3F3N2O/c3-2(4,5)1(6)7-8/h8H,(H2,6,7) |
InChIキー |
VGZWTKRISQVBRG-UHFFFAOYSA-N |
異性体SMILES |
C(=N\O)(\C(F)(F)F)/N |
SMILES |
C(=NO)(C(F)(F)F)N |
正規SMILES |
C(=NO)(C(F)(F)F)N |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)
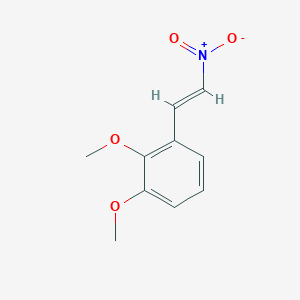
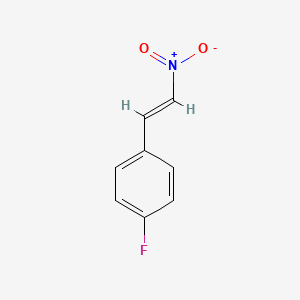
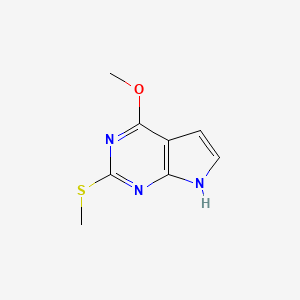
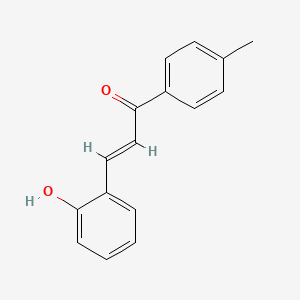

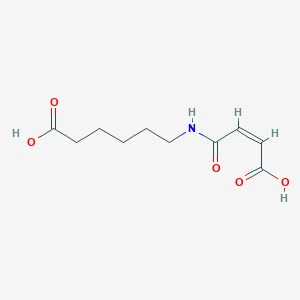
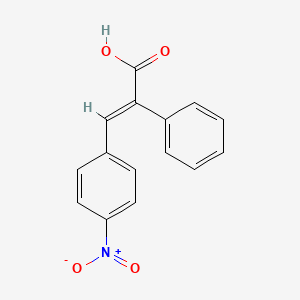
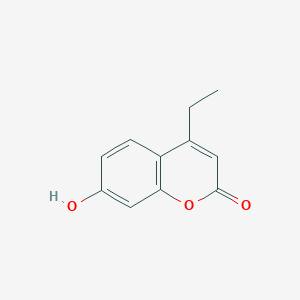

![(2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1309980.png)
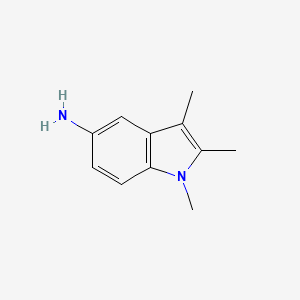
![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride](/img/structure/B1309988.png)
